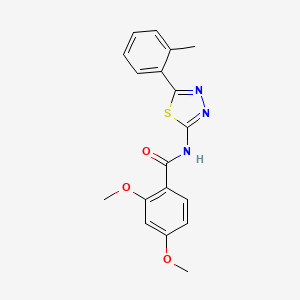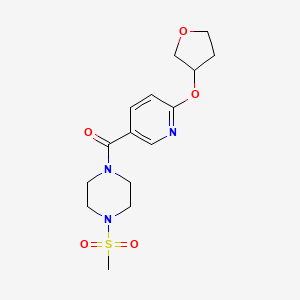![molecular formula C24H21ClN4O5 B2685583 N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105202-44-5](/img/structure/B2685583.png)
N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
A similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized using the reaction of 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This method was efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Derivatives
A novel synthetic route leading to 1,3,4-oxadiazole derivatives has been explored, demonstrating the compound's potential as a precursor for creating inhibitors with significant α-glucosidase inhibitory potential. This synthetic pathway utilizes common raw materials, suggesting these compounds could serve as promising drug leads (Iftikhar et al., 2019).
Biological Screening and Pharmacological Evaluation
Various acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, indicating moderate inhibitory effects against Gram-negative bacterial strains. This showcases the compound's role in developing new antibacterial agents (Kashif Iqbal et al., 2017).
Potential in Photovoltaic and Ligand-Protein Interactions
The compound's derivatives have been studied for their vibrational spectra, electronic properties, and photovoltaic efficiency, showing promise as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency. Additionally, molecular docking studies revealed binding interactions with Cyclooxygenase 1 (COX1), suggesting potential therapeutic applications (Mary et al., 2020).
Inhibition of Fatty Acid Synthesis
Research on chloroacetamide herbicides, similar in structure to the compound , demonstrated their ability to inhibit fatty acid synthesis in algae, hinting at the compound's potential herbicidal activity and its impact on metabolic pathways (Weisshaar & Böger, 1989).
Antioxidant and Anti-inflammatory Activities
Compounds with the 1,3,4-oxadiazole moiety have been synthesized and assessed for their anti-inflammatory activity, with several derivatives showing significant inhibitory effects. This suggests the compound's potential use in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHBTJNNVMYCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2685501.png)
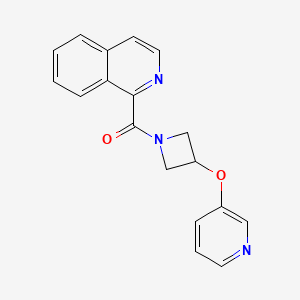
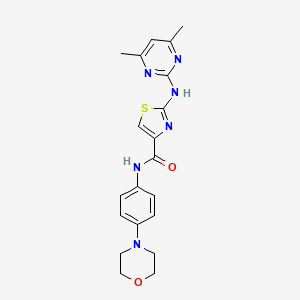
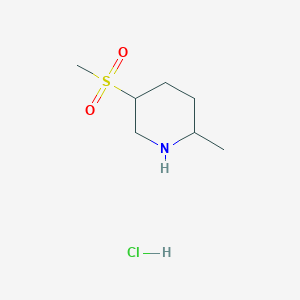

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

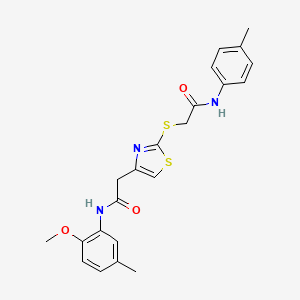
![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)
